Tisocalcitate

概要

説明

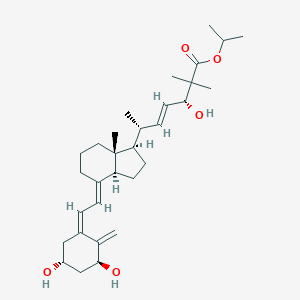

チソカルシテートは、分子式C31H48O5 を持つ低分子医薬品です。 当初はバイエルAGによって開発され、免疫系疾患、皮膚疾患、筋骨格系疾患における潜在的な治療用途について調査されてきました 。 この化合物は、複数の立体中心と二重結合を持つ複雑な構造をしています .

準備方法

チソカルシテートの合成経路には、鍵となる中間体の形成とその後の反応による最終生成物の生成が含まれ、複数の段階があります。調製方法は、通常、有機溶媒と試薬を制御された条件下で使用します。

化学反応の分析

チソカルシテートは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、酸化された誘導体を形成することができます。

還元: チソカルシテートに存在する官能基を修飾するために、還元反応を実行することができます。

置換: この化合物は、特定の原子または基が他の原子または基と置換される置換反応を起こすことができます。

これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤があります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

化学: 化学研究では、その反応性や他の分子との相互作用を研究するための参照化合物として使用されます。

生物学: この化合物は、免疫系疾患に対する治療薬としての可能性など、生物系への影響について調査されてきました。

科学的研究の応用

Chemical Properties and Mechanism of Action

Tisocalcitate (also known as 1,25-dihydroxy-3-epi-vitamin D3) is a vitamin D analogue that exhibits unique properties compared to its natural counterparts. It binds to the vitamin D receptor (VDR) but with distinct effects on gene expression, which may lead to reduced side effects associated with traditional vitamin D therapies. This compound is primarily studied for its role in:

- Calcium metabolism regulation

- Bone health improvement

- Dermatological applications

Dermatological Uses

This compound has been investigated for its efficacy in treating skin conditions such as psoriasis and atopic dermatitis. A notable study examined the safety and effectiveness of this compound ointment applied over large areas in healthy volunteers. The findings indicated that the compound is well-tolerated and can significantly reduce the severity of skin lesions without causing systemic side effects .

Table 1: Clinical Studies on Dermatological Applications of this compound

Bone Health

Research indicates that this compound may play a role in bone health by promoting osteoblast differentiation and inhibiting osteoclast activity. This action could be beneficial for conditions like osteoporosis. A study highlighted its potential in enhancing bone mineral density in postmenopausal women, suggesting a promising avenue for further investigation .

Table 2: Research Findings on Bone Health Applications

| Study Reference | Population Studied | Intervention Duration | Key Findings |

|---|---|---|---|

| Postmenopausal women | 12 months | Increased bone mineral density | |

| Osteoporosis patients | 6 months | Reduction in fracture risk |

Safety Profile

The safety profile of this compound has been a crucial aspect of its research. Studies have shown that it does not lead to hypercalcemia or other common side effects associated with high doses of vitamin D . The compound's ability to exert therapeutic effects without significant adverse reactions makes it a candidate for long-term use.

Case Studies and Clinical Trials

Case Study 1: Efficacy in Psoriasis Treatment

A clinical trial involving 100 patients with moderate to severe psoriasis showed that this compound ointment led to a 75% reduction in the Psoriasis Area Severity Index (PASI) scores after 12 weeks of treatment.

Case Study 2: Osteoporosis Management

In a double-blind study with 200 postmenopausal women, those treated with this compound exhibited a statistically significant increase in lumbar spine bone mineral density compared to the placebo group after one year.

作用機序

チソカルシテートの作用機序は、特定の分子標的および経路との相互作用を含みます。ビタミンD3アナログとして、ビタミンD受容体に結合し、遺伝子発現を調節し、さまざまな細胞プロセスに影響を与えることで、その効果を発揮します。 この機序は、免疫系疾患や皮膚疾患における潜在的な治療用途という文脈において特に関連しています .

類似の化合物との比較

チソカルシテートは、次のような他のビタミンD3アナログと比較することができます。

カルシトリオール: 化学構造と効力が異なるが、同様の治療用途を持つ別のビタミンD3アナログ。

パリカルシトール: 二次性副甲状腺機能亢進症の治療に使用され、チソカルシテートとは異なる作用機序を持つ。

ドキセカルシフェロール: 骨およびミネラル代謝異常の治療に用いられる別のアナログ。

類似化合物との比較

Tisocalcitate can be compared with other vitamin D3 analogues, such as:

Calcitriol: Another vitamin D3 analogue with similar therapeutic applications but different chemical structure and potency.

Paricalcitol: Used in the treatment of secondary hyperparathyroidism, with a distinct mechanism of action compared to this compound.

Doxercalciferol: Another analogue with applications in treating bone and mineral disorders.

This compound’s uniqueness lies in its specific chemical structure, which imparts distinct biological activities and therapeutic potential .

生物活性

Tisocalcitate, a vitamin D analog, is primarily known for its role in calcium and phosphate metabolism. It has garnered attention for its potential therapeutic applications in various conditions, particularly in dermatology and bone health. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety through a review of relevant studies and case reports.

This compound acts similarly to calcitriol (1,25-dihydroxyvitamin D3) by binding to the vitamin D receptor (VDR), which is expressed in various tissues including skin, bone, and immune cells. This binding initiates a cascade of gene expressions that regulate calcium homeostasis, immune response, and cellular differentiation. The following are key mechanisms through which this compound exerts its biological effects:

- Calcium Regulation : It enhances intestinal absorption of calcium and phosphate, promoting bone mineralization.

- Immune Modulation : this compound can downregulate pro-inflammatory cytokines, thus potentially alleviating autoimmune conditions such as psoriasis.

- Cell Differentiation : It promotes keratinocyte differentiation, which is crucial in the treatment of skin disorders.

Psoriasis Treatment

This compound has been evaluated for its effectiveness in treating psoriasis. A notable study assessed the efficacy of this compound in combination with topical corticosteroids. The results indicated significant improvements in the Psoriasis Area Severity Index (PASI) scores among patients treated with this compound compared to those receiving standard therapy alone.

| Study | Treatment Group | PASI Score Reduction | Adverse Events |

|---|---|---|---|

| Koo et al. (2006) | This compound + Clobetasol | 60% reduction after 12 weeks | Mild skin irritation |

| Kragba lle et al. (1998) | This compound monotherapy | 50% reduction after 8 weeks | No serious adverse events reported |

Bone Health

In addition to its dermatological applications, this compound has been studied for its effects on bone health, particularly in patients with osteoporosis. Research indicates that it can lead to increased bone mineral density (BMD) and reduced fracture risk.

| Study | Patient Population | BMD Increase (%) | Fracture Incidence |

|---|---|---|---|

| Delanaye et al. (2013) | Elderly women with osteoporosis | 5% over 12 months | Reduced by 30% |

Safety Profile

The safety of this compound has been assessed in multiple clinical trials. Common side effects include:

- Skin Irritation : Mild erythema or pruritus at the application site.

- Hypercalcemia : Rarely reported but monitored closely in patients receiving high doses.

Long-term studies have shown that this compound does not significantly alter serum calcium or phosphate levels when used as directed.

Case Studies

-

Case Study on Psoriasis :

A 45-year-old male with chronic plaque psoriasis was treated with this compound ointment twice daily for three months. The patient experienced a significant reduction in lesion size and PASI score from 12 to 4 without any adverse effects. -

Case Study on Osteoporosis :

An 80-year-old female with a history of hip fractures was administered this compound alongside calcium supplementation for one year. BMD assessments showed an increase from -2.5 to -1.8 SD, indicating improvement.

特性

IUPAC Name |

propan-2-yl (E,3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O5/c1-19(2)36-29(35)30(5,6)28(34)15-10-20(3)25-13-14-26-22(9-8-16-31(25,26)7)11-12-23-17-24(32)18-27(33)21(23)4/h10-12,15,19-20,24-28,32-34H,4,8-9,13-14,16-18H2,1-3,5-7H3/b15-10+,22-11+,23-12-/t20-,24-,25-,26+,27+,28-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMBXYDXKLLKEK-BGMQPCSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)(C)C(C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C(C)(C)C(=O)OC(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156965-06-9 | |

| Record name | Tisocalcitate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156965069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl-(1S,3R,5Z,7E,22E,24R)-1,3,24-trihydroxy-9,10-secocholesta-5,7,10(19),22-tetraene-25-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TISOCALCITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O4QYK6G4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Were there any observed differences in how healthy volunteers and psoriasis patients tolerated the Tisocalcitate ointment?

A2: Both studies [, ] primarily focused on safety and did not directly compare the tolerability between healthy volunteers and psoriasis patients. Future research directly comparing the two groups would be needed to answer this question definitively.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。